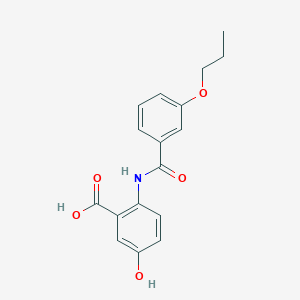
5-HYDROXY-2-(3-PROPOXYBENZAMIDO)BENZOIC ACID
Vue d'ensemble
Description
5-HYDROXY-2-(3-PROPOXYBENZAMIDO)BENZOIC ACID is a compound that belongs to the class of hydroxybenzoic acids These compounds are known for their diverse biological activities and are often used in various fields such as medicine, chemistry, and industry
Applications De Recherche Scientifique
5-HYDROXY-2-(3-PROPOXYBENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-(3-PROPOXYBENZAMIDO)BENZOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxybenzoic acid and 3-propoxybenzoyl chloride.
Amidation Reaction: The 5-hydroxybenzoic acid is reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-HYDROXY-2-(3-PROPOXYBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of 5-HYDROXY-2-(3-PROPOXYBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic Acid: Known for its antimicrobial activity.
Protocatechuic Acid: Exhibits antioxidant properties.
Uniqueness
5-HYDROXY-2-(3-PROPOXYBENZAMIDO)BENZOIC ACID is unique due to its specific structural features, such as the propoxybenzamido group, which may confer distinct biological activities and applications compared to other hydroxybenzoic acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
5-hydroxy-2-[(3-propoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-8-23-13-5-3-4-11(9-13)16(20)18-15-7-6-12(19)10-14(15)17(21)22/h3-7,9-10,19H,2,8H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDAXMIKRODQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4570463.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4570478.png)
![2-[(5-chloro-2-methoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4570485.png)
![4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4570493.png)

![3-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4570512.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4570517.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4570537.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4570539.png)
![[2-bromo-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B4570550.png)
![6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4570556.png)
![9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4570557.png)
